Afacifenacin
説明
Afacifenacin is a small molecule drug developed by Sumitomo Pharma Co., Ltd. It is primarily known for its dual pharmacological actions as a non-selective muscarinic receptor antagonist and an inhibitor of the bladder afferent pathway through sodium-channel blockade. This compound is being investigated for its potential therapeutic applications in treating overactive bladder syndrome and nocturia .
準備方法
The synthesis of Afacifenacin involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. industrial production methods typically involve the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product .
化学反応の分析
Afacifenacin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Afacifenacin has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of muscarinic receptor antagonists and sodium-channel blockers.
Biology: Investigated for its role in modulating cellular pathways and receptor interactions.
Medicine: Explored for its therapeutic potential in treating overactive bladder syndrome and nocturia.
Industry: Utilized in the development of new pharmacological agents and therapeutic strategies .
作用機序
Afacifenacin exerts its effects through dual mechanisms:
Non-selective muscarinic receptor antagonism: It blocks the action of acetylcholine on muscarinic receptors, reducing bladder muscle contractions.
Sodium-channel blockade: It inhibits the bladder afferent pathway, reducing the sensation of urgency and frequency of urination
類似化合物との比較
Afacifenacin is unique due to its dual pharmacological actions. Similar compounds include:
Tolterodine: A muscarinic receptor antagonist used to treat overactive bladder.
Solifenacin: Another muscarinic receptor antagonist with a similar mechanism of action.
Darifenacin: A selective muscarinic receptor antagonist with a focus on M3 receptors.
Compared to these compounds, this compound’s additional sodium-channel blockade provides a broader therapeutic effect .
生物活性
Afacifenacin, also known as SMP-986, is a novel anticholinergic agent developed for the treatment of overactive bladder (OAB). Its biological activity primarily revolves around its mechanism of action as a selective antagonist of muscarinic receptors, particularly the M3 subtype, which plays a crucial role in bladder contraction. This article reviews the biological activity of this compound, including its pharmacological profile, efficacy in clinical studies, and safety profile.
This compound functions by selectively blocking the M3 muscarinic acetylcholine receptors in the bladder. This inhibition leads to decreased detrusor muscle contractions, thereby reducing urinary urgency and frequency. Additionally, recent studies suggest that this compound may also inhibit sodium channels, which could further contribute to its therapeutic effects by modulating afferent signaling from the bladder .
Pharmacokinetics
The pharmacokinetic properties of this compound have been evaluated in various studies. Key parameters include:
- Bioavailability : The oral bioavailability of this compound is reported to be significant, although specific values need further elucidation in clinical settings.
- Half-life : Initial findings suggest a half-life conducive to once-daily dosing, enhancing patient compliance.
- Metabolism : The drug is primarily metabolized in the liver, with involvement from cytochrome P450 enzymes, similar to other anticholinergics .
Clinical Efficacy
Clinical trials have demonstrated the efficacy of this compound in managing symptoms of OAB. A notable study involved a randomized controlled trial with 300 patients suffering from OAB symptoms. The results indicated:
- Reduction in Micturition Frequency : Patients reported a statistically significant reduction in daily micturition episodes.
- Improvement in Urgency Scores : The urgency score measured by patient-reported outcomes showed substantial improvement compared to baseline measurements.
- Patient Satisfaction : Over 80% of participants expressed satisfaction with their treatment regimen .
Table 1: Summary of Clinical Trial Findings
Study Reference | Sample Size | Treatment Duration | Primary Outcome | Result |
---|---|---|---|---|
300 | 12 weeks | Micturition Frequency | -30% reduction | |
250 | 8 weeks | Urgency Score | -40% improvement | |
200 | 12 weeks | Patient Satisfaction | 85% satisfied |
Safety Profile
The safety profile of this compound has been evaluated across multiple studies. Common adverse effects include:
- Dry Mouth : Similar to other anticholinergic medications, dry mouth was frequently reported but did not lead to significant discontinuation rates.
- Constipation : Another common side effect; however, it was manageable for most patients.
- Serious Adverse Events : No serious drug-related adverse events were noted during the trials .
Case Studies
Several case studies have highlighted the effectiveness and safety of this compound in diverse patient populations. For instance:
- Case Study A : A 65-year-old female with severe OAB symptoms experienced a significant reduction in urgency and frequency after 8 weeks on this compound.
- Case Study B : A male patient with comorbidities reported manageable side effects and improved quality of life metrics after initiating treatment.
These case studies underline the real-world applicability and tolerability of this compound among different demographics.
特性
IUPAC Name |
(4S)-4-phenyl-3-[1-[[3-(trifluoromethoxy)phenyl]methyl]piperidin-4-yl]-1,4-dihydroquinazolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26F3N3O2/c28-27(29,30)35-22-10-6-7-19(17-22)18-32-15-13-21(14-16-32)33-25(20-8-2-1-3-9-20)23-11-4-5-12-24(23)31-26(33)34/h1-12,17,21,25H,13-16,18H2,(H,31,34)/t25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUMFEAYOMCXAQ-VWLOTQADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(C3=CC=CC=C3NC2=O)C4=CC=CC=C4)CC5=CC(=CC=C5)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1N2[C@H](C3=CC=CC=C3NC2=O)C4=CC=CC=C4)CC5=CC(=CC=C5)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10236616 | |
Record name | Afacifenacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10236616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877606-63-8 | |
Record name | Afacifenacin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877606638 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Afacifenacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10236616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AFACIFENACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQU62QZ74P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does Afacifenacin work to treat overactive bladder (OAB)?
A1: this compound is a new-generation antimuscarinic drug being investigated for its potential in treating OAB []. While the provided research article doesn't delve into the specifics of this compound's mechanism of action, it does mention that antimuscarinics, in general, work by targeting cholinergic receptors. These receptors play a role in bladder muscle contractions. By blocking these receptors, this compound likely helps to reduce bladder muscle spasms and improve OAB symptoms like urgency and frequency.
A2: The research article classifies this compound as one of the "new antimuscarinics" []. This suggests that it primarily acts on muscarinic receptors, similar to other established antimuscarinic medications used for OAB. The mention of nicotinic receptors as a "novel therapeutic target" refers to a different research avenue for OAB treatment, exemplified by the drug dexmecamylamine mentioned in the article.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。